4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of an aminomethyl group at the 4-position, an ethyl group at the 6-position, and a tetrahydroquinolin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-ethyl-1,2,3,4-tetrahydroquinoline with formaldehyde and ammonium chloride can yield the desired compound. The reaction is typically carried out in an acidic medium, such as hydrochloric acid, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the aminomethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the compound’s quinoline core can interact with various enzymes, potentially inhibiting their function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group, but with a benzoic acid core.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: A compound with a similar aminomethyl group but a different core structure.
4-Aminocoumarin derivatives: Compounds with an aminomethyl group and a coumarin core.
Uniqueness
4-(Aminomethyl)-6-ethyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of functional groups and core structure This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-(aminomethyl)-6-ethyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-2-8-3-4-11-10(5-8)9(7-13)6-12(15)14-11/h3-5,9H,2,6-7,13H2,1H3,(H,14,15) |
InChI Key |
WJSCYSZPXPEKHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)CC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.